Z-IETD-pNA

Cell Permeability Apoptosis Caspase-8

Z-IETD-pNA uniquely combines cell-permeable Z-capping with confirmed dual specificity for caspase-8 and granzyme B. Unlike acetylated substrates restricted to lysates, its benzyloxycarbonyl group enables robust activity measurements in intact cells, 3D organoids, and immune co-cultures, eliminating sample handling artifacts. The 405 nm chromogenic readout runs on standard absorbance readers—no fluorescence upgrade required—making it the economical choice for HTS apoptosis screening and quantifying cytotoxic lymphocyte activity. Offered lyophilized at ≥98% purity with ambient shipping.

Molecular Formula C33H42N6O13
Molecular Weight 730.7 g/mol
Cat. No. B11933630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-IETD-pNA
Molecular FormulaC33H42N6O13
Molecular Weight730.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)
InChIKeySGGFNVIWEQWDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-IETD-pNA: A Colorimetric Substrate for Selective Caspase-8 and Granzyme B Activity Quantification


Z-IETD-pNA (Z-Ile-Glu-Thr-Asp-pNA) is a synthetic tetrapeptide chromogenic substrate widely utilized in apoptosis and inflammation research. It serves as a specific substrate for caspase-8 (an initiator caspase in the extrinsic apoptosis pathway) and granzyme B (a serine protease released by cytotoxic T-cells and NK cells) [1]. Upon enzymatic cleavage at the P1 aspartic acid residue, Z-IETD-pNA releases p-nitroaniline (pNA), a chromophore that exhibits strong absorbance at 405 nm, enabling simple, quantitative detection using a standard spectrophotometer or microplate reader . The compound is characterized by a benzyloxycarbonyl (Z) protecting group at its N-terminus, which enhances its stability and cell permeability compared to simpler acetylated analogs [2].

Why Z-IETD-pNA Cannot Be Interchanged with Other Caspase Substrates or IETD Analogs


While numerous caspase substrates share a core tetrapeptide recognition motif, direct substitution of Z-IETD-pNA with other IETD-based substrates (e.g., Ac-IETD-pNA) or with substrates for other caspases (e.g., Ac-DEVD-pNA for caspase-3) leads to fundamentally different experimental outcomes due to critical variations in N-terminal capping group chemistry, cellular permeability, and cross-reactivity profiles. The Z (benzyloxycarbonyl) group confers increased cell membrane permeability, enabling robust activity measurements in intact or partially permeabilized cell models . Furthermore, significant overlap exists in the substrate preferences of caspase family members; for example, cell extracts containing multiple activated caspases cannot be reliably assayed for a single enzyme using a generic tetrapeptide substrate alone [1]. Specifically, the cross-reactivity of Z-IETD-pNA with granzyme B makes it uniquely suited for studies involving cytotoxic lymphocyte-mediated cell death, a context where a more caspase-8-selective alternative like Ac-IETD-pNA would provide incomplete information.

Z-IETD-pNA: Quantifiable Differentiation Evidence for Scientific Selection


Superior Cell Permeability vs. Acetylated IETD Substrates Due to Z-Group

Z-IETD-pNA is specifically noted for its 'increased cell permeability' relative to other caspase-8 substrates [1]. In contrast, the simpler acetylated analog, Ac-IETD-pNA, is explicitly labeled by vendors as 'Cell-Permeable?: No' . This differential permeability is directly attributed to the presence of the hydrophobic benzyloxycarbonyl (Z) moiety on Z-IETD-pNA, which facilitates passive diffusion across the cell membrane.

Cell Permeability Apoptosis Caspase-8

Defined Cross-Reactivity with Granzyme B Enables Unique Cytotoxicity Assays

Z-IETD-pNA is a validated substrate for both caspase-8 and the serine protease granzyme B . This dual specificity is a key differentiating feature. In contrast, caspase-3/7-specific substrates like Ac-DEVD-pNA or Z-DEVD-pNA are not substrates for granzyme B . The relative cleavage rates of tetrapeptide-pNA substrates by various caspases show that IETD-based substrates are preferred for caspase-8 and granzyme B, but not for executioner caspases like caspase-3 [1].

Granzyme B Cytotoxic T-cells Immunology

Chromogenic Detection Enables Low-Cost, Accessible Quantification

Z-IETD-pNA releases p-nitroaniline (pNA) upon cleavage, which can be quantified by measuring absorbance at 405 nm using a standard spectrophotometer or microplate reader . This contrasts with fluorogenic substrates like Ac-IETD-AFC or Z-IETD-R110, which require a fluorescence-capable instrument. The extinction coefficient of pNA at 405 nm is approximately 10.5 mM⁻¹cm⁻¹, providing a robust, reproducible signal for quantitative assays . The MBL APOPCYTO Caspase-8 Colorimetric Assay Kit uses a 10 mM IETD-pNA substrate solution, demonstrating established commercial viability [1].

Colorimetric Assay High-Throughput Screening Caspase Activity

Known Cross-Reactivity Profile Prevents Misinterpretation of Data

While Z-IETD-pNA is a substrate for caspase-8, it is also cleaved by caspase-10 and granzyme B [1]. This known cross-reactivity is not a weakness but a critical specification for accurate data interpretation. In contrast, the use of a seemingly more 'specific' substrate like Ac-IETD-pNA may lead to false confidence if its full cross-reactivity profile is not understood. A study highlighted that measuring both IETD-AMC and DEVD-AMC cleavage in the presence and absence of a caspase-3/7-specific inhibitor (Casputin) generates four independent assay conditions, enabling more accurate identification of active caspases in complex cell extracts [2]. This approach underscores that relying on a single substrate for complex samples is insufficient, and Z-IETD-pNA's known multi-target profile can be leveraged in such multiplexed assays.

Assay Specificity Data Interpretation Caspase Inhibitor

Optimal Research and Industrial Applications for Z-IETD-pNA


Quantifying Granzyme B Activity in Cytotoxic T-Cell or NK Cell Assays

Z-IETD-pNA is uniquely suited for measuring granzyme B activity, a key effector protease in immune cell-mediated cytotoxicity. Its dual specificity allows researchers to quantify the lytic activity of cytotoxic T-cells or natural killer (NK) cells against target cells in co-culture experiments or after stimulation. This application leverages the evidence of Z-IETD-pNA's defined cross-reactivity with granzyme B, which is not shared by caspase-3/7 substrates like DEVD-based probes .

Cell-Based Caspase-8 Activation Assays in Intact or Semi-Intact Cells

The increased cell permeability of Z-IETD-pNA, conferred by its Z-group, makes it the preferred substrate for detecting caspase-8 activation in cell-based models. This contrasts with non-permeable acetylated substrates (e.g., Ac-IETD-pNA), which are restricted to cell lysates . This property is critical for studying the extrinsic apoptosis pathway in real-time or with minimal sample manipulation, such as in adherent cell cultures or 3D organoid models [1].

High-Throughput Screening (HTS) for Caspase-8 or Granzyme B Modulators

The colorimetric readout of Z-IETD-pNA (absorbance at 405 nm) is ideal for high-throughput screening (HTS) applications using standard absorbance microplate readers. This allows for cost-effective screening of large compound libraries for activators or inhibitors of caspase-8 or granzyme B, without the need for more expensive fluorescence-detection infrastructure. The commercial availability of Z-IETD-pNA in ready-to-use assay kits further supports its adoption in industrial screening workflows .

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